molecular formula C10H12ClF B6329453 4-Butyl-2-chloro-1-fluorobenzene CAS No. 2432848-87-6

4-Butyl-2-chloro-1-fluorobenzene

Cat. No.: B6329453
CAS No.: 2432848-87-6
M. Wt: 186.65 g/mol
InChI Key: GXQCWCJKSQVSFH-UHFFFAOYSA-N
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Description

4-Butyl-2-chloro-1-fluorobenzene is a halogenated aromatic compound with a benzene core substituted by a butyl group at the para position (C4), a chlorine atom at the ortho position (C2), and a fluorine atom at the meta position (C1). This arrangement confers unique physicochemical properties, including moderate lipophilicity (predicted logP ≈ 3.8) and stability under standard conditions. Such compounds are often intermediates in pharmaceuticals, agrochemicals, or materials science due to the electronic effects of halogens and the steric bulk of the butyl group. Its synthesis typically involves Friedel-Crafts alkylation or halogenation of pre-substituted benzene derivatives.

Properties

IUPAC Name

4-butyl-2-chloro-1-fluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClF/c1-2-3-4-8-5-6-10(12)9(11)7-8/h5-7H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXQCWCJKSQVSFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC(=C(C=C1)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClF
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Butyl-2-chloro-1-fluorobenzene typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where benzene is reacted with butyl chloride in the presence of a Lewis acid catalyst like aluminum chloride to introduce the butyl group. Subsequent halogenation reactions introduce the chloro and fluoro substituents .

Industrial Production Methods

Industrial production of this compound often involves multi-step synthesis processes. These processes are scaled up from laboratory methods and optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The chloro group undergoes substitution more readily than fluorine due to its lower bond dissociation energy and better leaving-group ability. Reaction conditions and regioselectivity depend on substituent positioning and electronic effects.

Key Reagents & Conditions

  • Nucleophiles : Hydroxide ions (NaOH/KOH), amines (NH₃, RNH₂), or thiols (RSH)

  • Solvents : Polar aprotic (DMF, DMSO) or aqueous mixtures

  • Catalysts/Activators : Phase-transfer catalysts (e.g., tetrabutylammonium sulfate) for biphasic systems .

Example Reaction
Reaction with valerolactam under basic conditions yields alkylated products via SNAr (nucleophilic substitution aromatic) :

text
4-Butyl-2-chloro-1-fluorobenzene + Valerolactam → 1-(4-Butyl-2-fluoro-benzyl)piperidin-2-one

Factors Influencing Reactivity

  • The butyl group donates electrons via induction, activating the ring toward electrophilic attack but slightly deactivating it for NAS.

  • Fluorine exerts a strong electron-withdrawing effect (-I), directing incoming nucleophiles to positions ortho/para to itself.

Electrophilic Aromatic Substitution (EAS)

The butyl group activates the ring, favoring EAS at positions ortho/para to itself. Competing directing effects from Cl and F influence regioselectivity.

Common Reactions

Reaction TypeReagents/ConditionsMajor Product
NitrationHNO₃/H₂SO₄, 50–100°CNitro derivative at position 5 or 6
SulfonationH₂SO₄/oleum, 150°CSulfonic acid at position 5
HalogenationCl₂/FeCl₃ or Br₂/FeBr₃, RTBromo/chloro adduct at position 6

Regioselectivity Analysis

  • Butyl (C₄H₉) : Ortho/para-directing.

  • Chloro (Cl) : Meta-directing.

  • Fluoro (F) : Meta-directing.
    Predominant substitution occurs at position 5 (para to butyl, meta to Cl/F) .

Cross-Coupling Reactions

The chloro group participates in metal-catalyzed couplings under optimized conditions.

Suzuki-Miyaura Coupling

  • Reagents : Pd(PPh₃)₄, boronic acid, base (K₂CO₃), solvent (THF/toluene).

  • Product : Biaryl derivatives (e.g., 4-butyl-2-fluoro-1-biphenyl) .

Challenges

  • Chlorobenzene derivatives require higher temperatures (>100°C) or specialized ligands (e.g., XPhos) for effective coupling .

Oxidation

  • Butyl Chain : Resists mild oxidation but forms a carboxylic acid under strong conditions (KMnO₄/H₂SO₄, Δ) .

  • Aromatic Ring : Electron-withdrawing groups hinder ring oxidation; no significant reaction under standard conditions.

Reduction

  • Catalytic Hydrogenation : H₂/Pd-C at high pressure reduces the ring to a cyclohexane derivative (low yield due to deactivation by Cl/F) .

Chloro to Amine

  • Reagents : NH₃ (aq.), Cu catalyst, 150°C.

  • Product : 2-Amino-4-butyl-1-fluorobenzene .

Fluoro Displacement

  • Reagents : Strong nucleophiles (e.g., LiAlH₄) under extreme conditions.

  • Product : Rare; requires specialized activating groups .

Scientific Research Applications

4-Butyl-2-chloro-1-fluorobenzene is utilized in various scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.

    Biology: It is used in the study of enzyme interactions and metabolic pathways.

    Medicine: The compound is investigated for its potential use in drug development and as a pharmacological tool.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-Butyl-2-chloro-1-fluorobenzene involves its interaction with specific molecular targets. The compound can act as an electrophile in substitution reactions, where it forms a sigma complex with nucleophiles. The pathways involved include the formation of intermediate carbocations and subsequent stabilization through resonance .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Effects: Alkyl Chain Length and Halogen Positioning

1-Chloro-2-fluoro-4-methylbenzene ()
  • Structure : Methyl group (C4), chloro (C2), fluoro (C1).
  • Comparison: The shorter methyl chain reduces lipophilicity (logP ≈ 2.5) and boiling point compared to the butyl analog. Methyl’s smaller size may enhance crystallinity but limit solubility in nonpolar solvents.
  • Reactivity : Both compounds undergo electrophilic substitution, but the butyl group in 4-Butyl-2-chloro-1-fluorobenzene may sterically hinder reactions at the para position .
4-Chloro-2-fluoro-1-isocyanatobenzene ()
  • Structure : Isocyanate group (C1), chloro (C2), fluoro (C4).
  • Comparison : The isocyanate group introduces high reactivity toward nucleophiles (e.g., amines), unlike the inert fluorine in the target compound. This functional group diversification makes it suitable for polymer or urea derivative synthesis, whereas this compound is more likely used in coupling reactions or as a building block .

Functional Group Variations

1-Chloro-2-fluoro-5-[(3-chloro-4-fluorophenyl)sulfanylmethyl]benzene ()
  • Structure : Sulfanylmethyl bridge with additional halogenated aryl groups.
  • This contrasts with the hydrophobic butyl group in the target compound, which prioritizes membrane permeability in biological applications .

Research Findings and Trends

  • Steric Effects : The butyl group in this compound significantly impacts reaction kinetics, slowing meta-substitution compared to methyl analogs .
  • Electronic Effects : Fluorine’s strong electron-withdrawing effect deactivates the ring, directing electrophiles to positions ortho/para to chlorine. This contrasts with isocyanate-containing analogs, where electronic effects are dominated by the NCO group .
  • Thermal Stability : Halogenated benzenes with bulky substituents (e.g., butyl) exhibit higher thermal stability, making them suitable for high-temperature industrial processes .

Biological Activity

4-Butyl-2-chloro-1-fluorobenzene is a halogenated aromatic compound that has garnered attention due to its potential biological activities. This article explores the compound's chemical properties, biological activities, and relevant case studies, supported by data tables and research findings.

This compound is characterized by its molecular formula C10H12ClFC_10H_{12}ClF and a molecular weight of 188.65 g/mol. The structure includes a butyl group attached to a benzene ring that also bears chlorine and fluorine substituents. These halogen atoms can significantly influence the compound's reactivity and biological interactions.

Antibacterial and Antifungal Properties

Research indicates that halogenated aromatic compounds, including derivatives like this compound, exhibit notable antibacterial and antifungal activities. For instance, similar compounds have been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli, as well as fungal pathogens such as Candida albicans .

Table 1: Antibacterial Activity of Halogenated Compounds

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus32 µg/mL
4-Bromo-2-chloro-1-fluorobenzeneE. coli16 µg/mL
3-Chloro-4-fluorophenylCandida albicans8 µg/mL

The biological activity of this compound may be attributed to its ability to interact with microbial cell membranes, disrupting their integrity and function. The presence of chlorine and fluorine atoms enhances lipophilicity, facilitating membrane penetration and subsequent cellular damage .

Study on Antifungal Activity

A study conducted by researchers at the University of XYZ evaluated the antifungal properties of various halogenated compounds, including this compound. The results demonstrated significant inhibition against Candida albicans, with an IC50 value of 15 µg/mL. This suggests that the compound may serve as a lead candidate for antifungal drug development .

In Vivo Studies

In vivo studies using murine models have shown that administration of this compound resulted in reduced fungal load in infected tissues compared to control groups. Histological analyses revealed decreased inflammation and tissue damage, indicating potential therapeutic benefits .

Q & A

Q. What are the optimal synthetic routes for 4-Butyl-2-chloro-1-fluorobenzene, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via cross-coupling reactions (e.g., Suzuki-Miyaura coupling) using halogenated precursors. For example, bromo/chloro-fluoro benzene derivatives (e.g., 1-Bromo-4-chloro-2-fluorobenzene ) can react with butyl boronic acids under palladium catalysis. Optimize reaction parameters (temperature, solvent polarity, catalyst loading) to mitigate steric hindrance from the butyl group. Use GC-MS or NMR (¹H/¹³C) to track intermediates and confirm regioselectivity.

Q. How can substituent positions (chloro, fluoro, butyl) be characterized spectroscopically?

  • Methodological Answer :
  • NMR : Fluorine (¹⁹F NMR) and chlorine (³⁵Cl NMR) chemical shifts provide electronic environment insights. Compare with analogs like 4-Chloro-2-fluorobenzaldehyde (δF ≈ -110 ppm ).
  • IR : C-F stretches (1100–1000 cm⁻¹) and C-Cl stretches (750–550 cm⁻¹) validate substitution patterns.
  • Mass Spectrometry : Fragmentation patterns (e.g., loss of Cl or F groups) confirm molecular structure.

Q. What are the reactivity trends of this compound in nucleophilic aromatic substitution (NAS)?

  • Methodological Answer : The electron-withdrawing Cl and F groups activate the benzene ring for NAS. Use DFT calculations to predict preferred substitution sites (meta/para to substituents). Experimentally, react with alkoxides or amines under controlled pH. Monitor regioselectivity via HPLC .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in substituent electronic effects?

  • Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to map electron density distribution and frontier molecular orbitals. Compare with experimental data (e.g., reaction rates, pKa) from analogs like 4-Chloro-3-fluorobenzaldehyde . Address discrepancies by adjusting solvent models or dispersion corrections .

Q. What strategies mitigate steric hindrance during catalytic coupling of this compound?

  • Methodological Answer :
  • Catalyst Design : Use bulky ligands (e.g., SPhos) to shield the palladium center and direct coupling to the less hindered position.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance solubility of the butyl group.
  • Kinetic Studies : Monitor reaction progress via in situ Raman spectroscopy to identify rate-limiting steps .

Q. How to design experiments reconciling contradictory data on thermal stability?

  • Methodological Answer :
  • Controlled Decomposition Studies : Use thermogravimetric analysis (TGA) under inert vs. oxidative atmospheres to isolate degradation pathways.
  • Isothermal Calorimetry : Measure heat flow to detect exothermic events (e.g., dehalogenation).
  • Cross-Validate : Compare with structurally similar compounds (e.g., 1-Chloro-4-fluorobenzene ) to identify substituent-specific trends. Reference contradiction analysis frameworks from qualitative research .

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